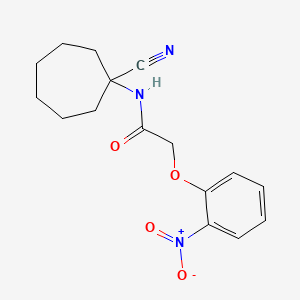
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as CC-3, and it is a member of the class of cycloheptanone derivatives. CC-3 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学研究应用
CC-3 has potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. CC-3 has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and traumatic brain injury. CC-3 has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, CC-3 has been studied for its potential anticancer properties.
作用机制
The mechanism of action of CC-3 is not completely understood, but it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. CC-3 has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
CC-3 has been shown to have various biochemical and physiological effects, including reducing the release of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines. CC-3 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. Additionally, CC-3 has been shown to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using CC-3 in lab experiments is its relatively simple synthesis method. CC-3 also has a high yield using the aforementioned methods. However, one limitation is that CC-3 has limited solubility in water, which may make it difficult to use in certain experiments.
未来方向
For CC-3 include further studies on its mechanism of action and its potential applications in various areas of scientific research. Additionally, studies on the pharmacokinetics and toxicity of CC-3 are needed to determine its safety and efficacy as a potential therapeutic agent. Finally, the development of new synthesis methods for CC-3 may improve its yield and solubility, making it more useful for lab experiments.
合成方法
CC-3 can be synthesized using various methods, including the reaction of 1-bromo-1-cycloheptanone with 2-nitrophenoxyacetic acid in the presence of a base. Another method involves the reaction of 2-nitrophenoxyacetic acid with cycloheptanone in the presence of a base and a dehydrating agent. The yield of CC-3 using these methods ranges from 50% to 70%.
属性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c17-12-16(9-5-1-2-6-10-16)18-15(20)11-23-14-8-4-3-7-13(14)19(21)22/h3-4,7-8H,1-2,5-6,9-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAXFNAJFWXLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide](/img/structure/B2854815.png)
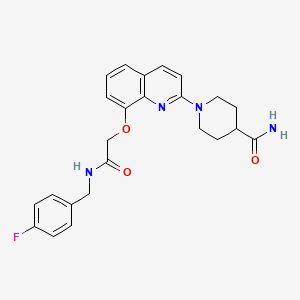
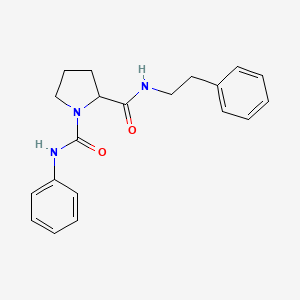
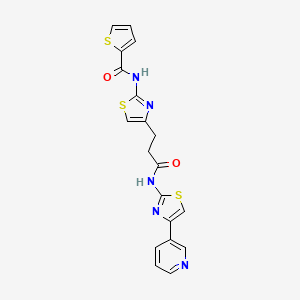
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2854822.png)
![5-{1-[3-(4-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2854823.png)
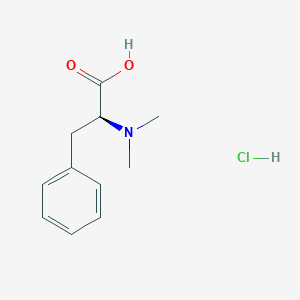
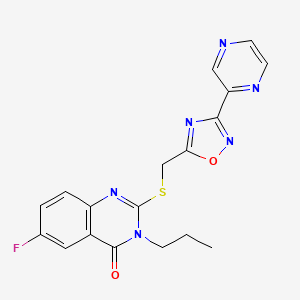
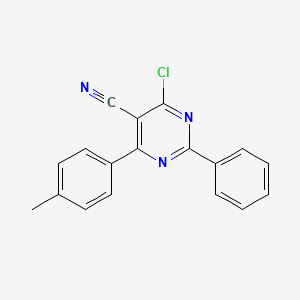

![2-(2-Chlorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2854833.png)
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

